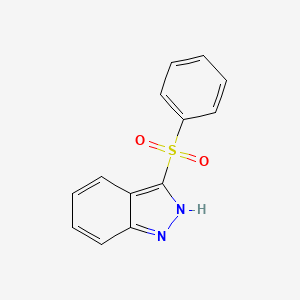

3-(benzenesulfonyl)-2H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

633292-01-0 |

|---|---|

Molecular Formula |

C13H10N2O2S |

Molecular Weight |

258.30 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-2H-indazole |

InChI |

InChI=1S/C13H10N2O2S/c16-18(17,10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)14-15-13/h1-9H,(H,14,15) |

InChI Key |

JVNLPNNZJMCKLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CC3=NN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2h Indazole Derivatives with Emphasis on 3 Benzenesulfonyl Analogs

General Synthetic Routes to the 2H-Indazole Scaffold

The synthesis of 2H-indazoles can be broadly categorized into several key approaches, including the formation of the fused heterocyclic core through cyclization, and the modification of a pre-existing indazole system.

Cyclization Strategies for the Formation of the Fused Indazole Core

Cyclization reactions represent a fundamental approach to constructing the 2H-indazole ring system. These methods typically involve the formation of a crucial N-N bond or a C-N bond in the final ring-closing step.

A notable example is the Cadogan reductive cyclization . This method involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by a reductive cyclization promoted by a phosphine (B1218219) reagent like tri-n-butylphosphine. organic-chemistry.orgacs.org This one-pot procedure is advantageous as it avoids the isolation of intermediate imines and proceeds under mild conditions. organic-chemistry.orgacs.org

Another significant cyclization strategy involves the intramolecular reaction of 2-alkynylazobenzenes. nih.gov This copper-catalyzed process leads to the formation of 3-alkenyl-2H-indazoles through a hydroamination of the alkyne moiety. nih.gov

Furthermore, tandem reactions involving carbon-carbon and subsequent nitrogen-nitrogen bond formations have been developed. For instance, N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides can be converted to 2H-indazole 1-oxides under basic conditions, which can then be deoxygenated to afford the corresponding 2H-indazoles. nih.gov

Regioselective N2-Alkylation and N2-Arylation of 1H-Indazoles

The direct alkylation or arylation of the more thermodynamically stable 1H-indazole tautomer is a common strategy for accessing 2H-indazoles. beilstein-journals.org However, controlling the regioselectivity to favor the N2-substituted product over the N1-isomer is a significant challenge. nih.govbeilstein-journals.org

Several methods have been developed to achieve selective N2-alkylation . The use of specific catalysts and reagents can direct the alkylation to the desired nitrogen atom. For example, trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can catalyze the selective N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org This method is effective for a range of primary, secondary, and tertiary alkyl groups and demonstrates high selectivity. organic-chemistry.org Another approach utilizes TfOH to catalyze the N2-alkylation of indazoles with diazo compounds, offering excellent regioselectivity under metal-free conditions. researchgate.net The choice of base and solvent can also influence the regioselectivity. For instance, while NaH in THF tends to favor N1-alkylation, certain substitution patterns on the indazole ring, such as a C-7 nitro or carboxylate group, can direct alkylation to the N2 position. beilstein-journals.orgnih.gov

For N2-arylation , copper-catalyzed cross-coupling reactions have proven effective. The use of diaryliodonium salts in the presence of a copper catalyst, such as copper(I) chloride, allows for the regioselective N2-arylation of 1H-indazoles. rsc.orgthieme-connect.com DFT calculations suggest that the mechanism involves the oxidation of the copper(I) catalyst to a copper(III) species. thieme-connect.com Metal-free conditions have also been developed for the N2-arylation of related heterocycles like 1H-tetrazoles using diaryliodonium salts, suggesting potential applicability to indazoles. organic-chemistry.org

Table 1: Comparison of Reagents for Regioselective N2-Alkylation of 1H-Indazoles

| Reagent/Catalyst | Alkylating Agent | Key Features |

|---|---|---|

| TfOH or Cu(OTf)₂ | Alkyl 2,2,2-trichloroacetimidates | High selectivity for N2-alkylation with primary, secondary, and tertiary alkyl groups. organic-chemistry.org |

| TfOH | Diazo compounds | Metal-free, high regioselectivity (N2/N1 up to 100/0). researchgate.net |

| NaH in THF | Alkyl halides | Generally favors N1, but C-7 substituents can direct to N2. beilstein-journals.orgnih.gov |

Metal-Catalyzed Transformations for 2H-Indazole Synthesis (e.g., Cu-catalyzed, Pd-catalyzed, Rh-catalyzed)

Transition metal catalysis plays a pivotal role in the synthesis of 2H-indazoles, enabling a variety of bond formations and cyclization reactions with high efficiency and selectivity. researchgate.netresearchgate.net

Copper-catalyzed methods are widely employed. One prominent example is a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide. organic-chemistry.orgacs.org In this process, the copper catalyst is crucial for the formation of both the C-N and N-N bonds. organic-chemistry.org Copper(I) oxide nanoparticles have also been utilized as a catalyst for this transformation. organic-chemistry.org Furthermore, copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes provides a route to 3-alkenyl-2H-indazoles. nih.gov Copper(II) triflate is also effective in catalyzing the regioselective N2-alkylation of 1H-indazoles. organic-chemistry.org Additionally, copper-catalyzed C3 amination of 2H-indazoles has been developed to synthesize indazole-containing indazol-3(2H)-ones. acs.org

Palladium-catalyzed reactions offer another powerful tool for 2H-indazole synthesis. researchgate.net A notable method involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form the N(1)-C(7a) bond of the indazole ring. acs.orgorganic-chemistry.orgnih.gov This approach is tolerant of a wide range of functional groups. acs.orgorganic-chemistry.org Another palladium-catalyzed route involves the reaction of 2-halobenzyl halides with arylhydrazines, proceeding through a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation. organic-chemistry.orgacs.org

Rhodium-catalyzed transformations often involve C-H bond activation. researchgate.net For instance, the rhodium(III)-catalyzed reaction of azobenzenes with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.govacs.orgacs.org This method relies on the azo group to direct the ortho C-H activation. nih.gov Rhodium catalysis has also been used for the annulation of azobenzenes with sulfoxonium ylides to produce 3-acylated-2H-indazoles. researchgate.netnih.govnih.gov Furthermore, rhodium(III) catalysis can be employed for the synthesis of C3-unsubstituted and C3-trifluoromethylated 2H-indazoles from azobenzenes using paraformaldehyde or trifluoroacetaldehyde, respectively. nih.govthieme-connect.com

Table 2: Overview of Metal-Catalyzed Syntheses of 2H-Indazoles

| Metal Catalyst | Starting Materials | Key Transformation |

|---|---|---|

| Copper | 2-Bromobenzaldehydes, amines, sodium azide | One-pot three-component C-N and N-N bond formation. organic-chemistry.orgacs.org |

| Copper | 2-Alkynylazobenzenes | Intramolecular hydroamination. nih.gov |

| Palladium | N-Aryl-N-(o-bromobenzyl)hydrazines | Intramolecular amination. acs.orgorganic-chemistry.orgnih.gov |

| Palladium | 2-Halobenzyl halides, arylhydrazines | Intermolecular N-benzylation and intramolecular N-arylation. organic-chemistry.orgacs.org |

| Rhodium | Azobenzenes, aldehydes | C-H activation and annulation. nih.govacs.orgacs.org |

| Rhodium | Azobenzenes, sulfoxonium ylides | C-H activation and acylation. researchgate.netnih.govnih.gov |

Metal-Free Approaches to 2H-Indazole Compounds

In recent years, there has been a growing interest in developing metal-free synthetic methods for 2H-indazoles, driven by the desire for more sustainable and cost-effective processes.

One such approach utilizes visible-light irradiation to promote the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids, affording 3-functionalized 2H-indazoles without the need for an external photocatalyst. nih.govorganic-chemistry.org Thermochemical methods have also been developed, where 2-(ethynyl)aryltriazenes undergo intramolecular oxidation and cyclization in the presence of arylsulfinic acid to yield 2H-indazole-3-carbaldehydes. nih.govorganic-chemistry.org

Another metal-free strategy involves the direct C3-carbamoylation of 2H-indazoles using visible light-induced oxidative decarboxylation coupling with oxamic acids. frontiersin.orgnih.gov This method employs an organic photocatalyst and offers a mild route to C3-functionalized indazoles. frontiersin.orgnih.gov Additionally, a one-pot protocol combining azo coupling with SOCl₂-mediated intramolecular cyclization of 3-hydroxybenzyl alcohols and diazonium salts provides access to 5-hydroxy 2H-indazoles without the need for a metal catalyst. oup.com Metal-free halogenation of 2H-indazoles has also been achieved, allowing for the regioselective synthesis of mono- and poly-halogenated derivatives. semanticscholar.org

One-Pot and Multi-Component Reaction Sequences for Efficient 2H-Indazole Generation

One-pot and multi-component reactions are highly efficient strategies for the synthesis of 2H-indazoles, as they allow for the construction of complex molecules in a single operation, reducing reaction time, and simplifying purification processes. researchgate.net

A prominent example is the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which proceeds via consecutive condensation, C-N, and N-N bond formations. organic-chemistry.orgacs.org Another efficient one-pot synthesis involves the condensation of ortho-nitrobenzaldehydes with amines, followed by a Cadogan reductive cyclization using tri-n-butylphosphine. organic-chemistry.orgacs.org This method is notable for its mild conditions and operational simplicity. organic-chemistry.orgacs.org A phospholene-mediated N-N bond formation from 2-nitrobenzaldehydes and primary amines, where the phospholene oxide is recycled with an organosilane reductant, also provides a direct one-pot route to 2H-indazoles. scispace.com Furthermore, a tin-mediated three-component reaction has been reported for the synthesis of 2H-indazoles. researchgate.net

Targeted Synthesis of 3-Substituted 2H-Indazole Compounds

The regioselective synthesis of 2H-indazoles remains a challenge, as many synthetic methods yield a mixture of 1H- and 2H-isomers. nih.gov However, several strategies have been developed to specifically target the formation of 2,3-disubstituted 2H-indazoles.

Functionalization of the C3 Position of Pre-formed 2H-Indazole Rings

One common approach to obtaining 3-substituted 2H-indazoles involves the direct functionalization of a pre-existing 2H-indazole ring system. The C3 position of the 2H-indazole is susceptible to functionalization through various modern synthetic methods.

Recent advancements have focused on transition metal-catalyzed C-H activation as an efficient way to introduce diverse functional groups at the C3 position. rsc.orgresearchgate.net Palladium-catalyzed reactions, for instance, have been successfully employed for the direct arylation of 2H-indazoles on water, providing a mild and direct route to 2,3-diaryl indazoles. acs.org Another innovative palladium-catalyzed method involves an isocyanide insertion strategy to achieve C3-functionalization, leading to the formation of novel heterocyclic systems. acs.orgnih.govacs.org This method is noted for its operational simplicity and ability to construct multiple bonds in a single step. acs.orgnih.govacs.org

Furthermore, regioselective protection of the N2 position of the indazole ring can facilitate subsequent C3-functionalization. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group as a protecting group allows for regioselective C3-lithiation, and the resulting nucleophile can react with a variety of electrophiles to introduce different substituents. nih.gov

Tandem Carbon-Carbon and Nitrogen-Nitrogen Bond Formation Reactions Leading to 2,3-Disubstituted 2H-Indazoles

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecules. Several such methods have been developed for the synthesis of 2,3-disubstituted 2H-indazoles.

A notable example is the [3+2] dipolar cycloaddition of arynes and sydnones. nih.govnih.govacs.org This reaction proceeds under mild conditions to afford 2H-indazoles in good to excellent yields, with the significant advantage of avoiding the formation of the 1H-indazole isomer. nih.govacs.org The resulting 2H-indazoles can be further functionalized using standard cross-coupling reactions. nih.govacs.org

Another powerful one-pot, three-component reaction involves the copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This method demonstrates a broad substrate scope and high tolerance for various functional groups. A similar copper-catalyzed three-component synthesis utilizes 2-nitroarylaldehydes, primary amines, and alkynes to produce 3-(arylethynyl)-2H-indazoles. researchgate.net

Advanced Approaches for the Introduction of the Benzenesulfonyl Moiety at C3 of 2H-Indazoles

The introduction of a sulfonyl group, specifically a benzenesulfonyl group, at the C3 position of the 2H-indazole ring is a key step in the synthesis of the target compound.

Strategies for Sulfonylation of Indazole Systems

Direct C-H sulfonylation has emerged as a powerful tool for the synthesis of sulfonylated indazoles. researchgate.net An electrochemical method has been developed for the C3-H sulfonylation of 2H-indazoles that is both transition-metal- and external oxidant-free. researchgate.netnih.govacs.orgconsensus.app This method utilizes sulfonyl hydrazides as the sulfonyl source and proceeds at room temperature under ambient air, offering a clean and environmentally friendly approach. researchgate.netnih.govacs.org Mechanistic studies suggest that this electrochemical process operates through a radical pathway. researchgate.netnih.gov

The reaction of 3-alkoxy-2H-indazoles with sulfonyl chlorides represents another route to introduce the sulfonyl group. nih.gov This reaction proceeds via a 1,6-electrophilic addition mechanism. nih.gov

| Sulfonylation Method | Reagents | Conditions | Key Features |

| Electrochemical C-H Sulfonylation | 2H-Indazole, Sulfonyl Hydrazide | Room Temperature, Ambient Air, Undivided cell, Graphite electrodes | Transition-metal- and external oxidant-free, high yields, broad functional group tolerance. researchgate.netnih.govacs.org |

| Electrophilic Addition | 3-Alkoxy-2H-indazole, Sulfonyl Chloride | Reflux | Forms N1,N2-disubstituted-1H-indazolones. nih.gov |

Chemo- and Regioselectivity in Benzenesulfonyl Group Incorporation

Achieving high chemo- and regioselectivity is paramount in the synthesis of 3-(benzenesulfonyl)-2H-indazole. The regioselectivity of indazole alkylation and acylation is influenced by steric and electronic effects of substituents on the indazole ring, as well as the choice of reagents and reaction conditions. nih.gov

In the context of sulfonylation, the electrochemical C-H sulfonylation method exhibits excellent regioselectivity for the C3 position of 2H-indazoles. researchgate.netnih.gov This selectivity is attributed to the radical nature of the reaction mechanism. researchgate.net For pre-functionalized indazoles, the directing effect of existing substituents plays a crucial role. For instance, the SEM-protected N2-indazole directs lithiation and subsequent electrophilic attack specifically to the C3 position. nih.gov

The choice between kinetic and thermodynamic control can also influence the regiochemical outcome. For instance, N-alkylation of indazoles can lead to mixtures of N1 and N2 products, with the ratio often dependent on the reaction conditions and the nature of the electrophile. beilstein-journals.org While N1-acylation is often favored thermodynamically, careful selection of reagents and conditions is necessary to ensure selective functionalization at the desired position. nih.gov

Structure Activity Relationship Sar Studies and Computational Investigations of 3 Benzenesulfonyl 2h Indazole Analogs

Identification of Essential Pharmacophoric Elements for Biological Activity

Pharmacophore mapping, a process that identifies the essential three-dimensional arrangement of functional groups required for biological activity, has been instrumental in understanding 3-(benzenesulfonyl)-2H-indazole analogs. nih.govnih.gov Studies have revealed a common five-point pharmacophore hypothesis for some indazole derivatives, which can be used to design potent inhibitors of specific biological targets. nih.gov This model typically includes key features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, which are crucial for binding to the active site of proteins. worldscientific.com

For instance, in the context of inhibiting hypoxia-inducible factor-1α (HIF-1α), a critical player in tumor metastasis, a five-point pharmacophore model has been proposed. nih.gov This model provides a structural framework that helps in designing new and more effective HIF-1α inhibitors. The core indazole ring and the benzenesulfonyl moiety often form the backbone of this pharmacophore, with specific substitutions providing the necessary interactions for potent activity.

Impact of Structural Modifications on the Benzenesulfonyl Moiety on Biological Response

The benzenesulfonyl group is not merely a passive structural element; its substitution pattern significantly influences the biological response of the entire molecule. Alterations to this moiety can affect the compound's electronic properties, steric profile, and ability to form key interactions with target proteins.

Influence of Substitution Patterns on the Indazole Ring on Activity Profile

Studies on various indazole derivatives have highlighted the importance of substitutions at different positions. For instance, in a series of N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives, the presence of an ethoxy group at the 6-position of the indazole ring was found to be beneficial for anticancer activity. worldscientific.combohrium.com Specifically, the compound N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide demonstrated exceptional efficacy. worldscientific.combohrium.com This underscores the critical role that even seemingly minor structural changes on the indazole core can play in determining the biological outcome.

Furthermore, the type of substituent is also crucial. The introduction of bulky or electron-rich groups can either enhance or diminish activity depending on the specific biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov This approach allows for the development of predictive models that can guide the design of new, more potent analogs.

Development of Predictive Models for Efficacy and Selectivity

Researchers have successfully developed predictive QSAR models for various classes of indazole derivatives. nih.govnih.gov These models, often based on 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric and electrostatic requirements for optimal activity. nih.gov By analyzing a training set of compounds with known activities, these models can then be used to predict the efficacy and selectivity of novel, untested molecules. nih.gov Rigorous validation of these models is crucial to ensure their predictive power. nih.gov

For certain indazole derivatives targeting HIF-1α, 3D-QSAR models have been developed and validated, providing a structural framework for designing new inhibitors. nih.gov These models generate steric and electrostatic contour maps that highlight regions where bulky or charged groups would be favorable or unfavorable for activity.

Correlation of Molecular Descriptors with Observed Biological Activities

QSAR models rely on the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include physicochemical properties like lipophilicity (logP), electronic properties (e.g., partial charges), and topological indices that describe the molecule's shape and connectivity.

Studies have shown that the biological activities of indazole analogs can be correlated with a combination of these descriptors. For instance, in the development of β3-adrenergic receptor agonists, high electrostatic potential energy and the lipophilic nature of the molecule were identified as favorable for activity. nih.gov By identifying which descriptors are most influential, researchers can gain a deeper understanding of the underlying mechanisms of action and make more informed decisions in the design of new compounds.

Molecular Docking and Molecular Dynamics Simulations

To visualize and understand the interactions between this compound analogs and their biological targets at an atomic level, researchers employ molecular docking and molecular dynamics (MD) simulations. nih.govworldscientific.comnih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. worldscientific.comnih.gov For example, docking studies of potent indazole derivatives have revealed specific hydrogen bond interactions with key amino acid residues in the active site of their target proteins. worldscientific.com

Following docking, molecular dynamics simulations can be used to assess the stability of the ligand-protein complex over time. nih.govworldscientific.comnih.gov These simulations provide a dynamic view of the binding, confirming the stability of the interactions observed in docking and offering a more realistic representation of the biological system. For instance, MD simulations have shown that potent indazole derivatives can remain stably bound within the active site of their target protein, affirming the robustness of the binding. nih.govworldscientific.com

No Information Found for this compound

Despite a comprehensive search of available scientific literature, no specific data was found for the chemical compound "this compound" pertaining to the requested topics of Structure-Activity Relationship (SAR) studies, computational investigations of its binding modes and affinities, analysis of its ligand-receptor interactions, and Density Functional Theory (DFT) calculations.

The performed searches aimed to retrieve detailed research findings to construct an article based on the provided outline. However, the inquiries for "this compound" did not yield any relevant scientific publications or data. The search was broadened to include general "3-sulfonyl-indazole derivatives," which also did not provide specific information that could be confidently attributed to the target compound as per the strict requirements of the request.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely focused on "this compound." The absence of literature on this specific compound prevents a detailed discussion of its predicted binding modes, ligand-receptor interactions, conformational dynamics, and electronic properties as outlined.

Further research on this specific molecule may be required for the scientific community to generate the data needed to fulfill such a detailed analytical request.

Future Research Directions and Translational Opportunities for 3 Benzenesulfonyl 2h Indazole

Development of Innovative Synthetic Methodologies for Benzenesulfonyl Indazoles

Future research in the synthesis of 3-(benzenesulfonyl)-2H-indazoles should prioritize the development of more efficient and environmentally friendly methods. Current synthetic routes can be improved in terms of atom economy, reduction of hazardous reagents, and simplification of purification processes.

One promising area is the exploration of one-pot, multi-component reactions. nih.gov These reactions, where multiple starting materials are combined in a single flask to form the final product, offer significant advantages in terms of efficiency and waste reduction. nih.gov For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide has been shown to be an effective method for synthesizing 2H-indazoles. organic-chemistry.org The application of palladium catalysis in the synthesis of 2-H-indazole derivatives has also been reported, demonstrating yields of up to 80%. nih.gov

Transition-metal-catalyzed C-H activation and annulation is another powerful strategy for constructing functionalized indazole derivatives. researchgate.net Rhodium-catalyzed C-H bond functionalization and cyclative capture have been successfully employed for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.gov This approach offers a convergent and highly functional group-compatible route to these compounds. nih.gov Additionally, iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes via benzyl C-H functionalization has been developed. nih.gov

The use of novel catalytic systems, such as ionic liquids, could also provide milder and more general methods for the synthesis of indazoles. Furthermore, exploring domino or cascade reactions, where a series of intramolecular reactions are triggered by a single event, could lead to the rapid assembly of complex benzenesulfonyl indazole structures. nih.gov

Table 1: Emerging Synthetic Strategies for Benzenesulfonyl Indazoles

| Methodology | Key Features | Potential Advantages |

| One-Pot Multi-component Reactions | Combines multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, simplified procedures. nih.gov |

| C-H Activation/Annulation | Direct functionalization of C-H bonds to form the indazole ring. | High atom economy, access to diverse derivatives. researchgate.net |

| Novel Catalytic Systems | Utilization of catalysts like ionic liquids or nanoparticles. | Milder reaction conditions, improved yields, catalyst recyclability. organic-chemistry.org |

| Domino/Cascade Reactions | A series of consecutive reactions in a single step. | Rapid construction of complex molecules, high bond-forming efficiency. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While the indazole scaffold is present in a number of therapeutic agents, the full biological potential of 3-(benzenesulfonyl)-2H-indazole and its derivatives is yet to be fully realized. pnrjournal.comnih.gov Future research should focus on systematically exploring novel biological targets and expanding the therapeutic applications of this compound class.

Indazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comnih.gov High-throughput screening of this compound and its analogs against diverse panels of biological targets, such as kinases, proteases, and receptors, could uncover new therapeutic opportunities. researchgate.net For example, indazole-based compounds have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia and as prostanoid EP4 receptor antagonists for colorectal cancer immunotherapy. researchgate.netnih.gov

The unique structural features of the 2H-indazole core may allow for the development of selective inhibitors for challenging targets. researchgate.net For instance, some 2H-indazole derivatives have shown potential as dual antimicrobial and anti-inflammatory agents. nih.gov Further investigation into their mechanisms of action could reveal novel pathways for therapeutic intervention.

Beyond oncology and inflammation, there is potential for benzenesulfonyl indazoles in other therapeutic areas such as cardiovascular diseases and neurological disorders. nih.govnih.gov For instance, certain indazole derivatives have shown promise in preclinical models of arrhythmia and ischemia-reperfusion injury. nih.gov

Rational Design and Optimization of Lead Compounds for Enhanced Potency and Selectivity

Once a promising biological target is identified, the principles of rational drug design can be applied to optimize the potency, selectivity, and pharmacokinetic properties of this compound-based lead compounds. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the benzenesulfonyl and indazole moieties influence biological activity. nih.gov This involves the systematic synthesis and evaluation of a series of analogs to identify key structural features responsible for target engagement. nih.gov Computational methods, such as molecular docking, can be used to predict the binding modes of these compounds and guide the design of new derivatives with improved affinity. mdpi.comnih.gov

A key aspect of lead optimization is to enhance selectivity for the desired target over off-targets to minimize potential side effects. nih.gov Structure-based drug design, utilizing X-ray crystal structures of the target protein in complex with an inhibitor, can provide detailed insights into the binding interactions and facilitate the design of more selective compounds. nih.gov

Furthermore, optimizing the physicochemical properties of the lead compounds is essential for achieving favorable drug-like characteristics, including solubility, permeability, and metabolic stability. This often involves a multi-parameter optimization process to balance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Investigation of Multi-target and Polypharmacological Strategies

The traditional "one drug, one target" paradigm is being increasingly complemented by polypharmacological approaches, where a single drug is designed to interact with multiple targets. uni-augsburg.de This strategy can be particularly beneficial for complex diseases that involve multiple pathological pathways. uni-augsburg.de The indazole scaffold, with its versatile chemistry, is well-suited for the development of multi-target agents. uni-augsburg.de

Future research could focus on the rational design of this compound derivatives that can simultaneously modulate two or more disease-relevant targets. For example, a single compound could be engineered to inhibit both a key protein kinase and a growth factor receptor involved in cancer progression. This can be achieved by incorporating pharmacophoric elements from known inhibitors of different targets into a single molecular framework.

The inherent polypharmacology of indazole-based compounds can also be explored. uni-augsburg.de It is possible that some existing indazole derivatives already possess multi-target activity that has not yet been characterized. uni-augsburg.de Systematic profiling of these compounds against a broad range of targets could reveal unexpected multi-target profiles that could be exploited for therapeutic benefit.

Application as Probes and Chemical Tools in Biological Systems

In addition to their therapeutic potential, this compound and its derivatives can serve as valuable chemical probes to investigate biological processes. researchgate.net A chemical probe is a small molecule that is used to selectively modulate the function of a specific protein in a cellular or in vivo setting, thereby enabling the study of its biological role. researchgate.net

To be useful as a chemical probe, a compound must exhibit high potency and selectivity for its target. Once a highly optimized benzenesulfonyl indazole derivative is developed, it can be used to dissect complex signaling pathways and validate new drug targets.

Furthermore, these compounds can be functionalized with various tags, such as fluorescent dyes, biotin, or photo-crosslinking groups, to create versatile chemical tools. researchgate.net For example, a fluorescently labeled this compound derivative could be used to visualize the subcellular localization of its target protein. A biotinylated analog could be used for affinity purification of the target and its interacting partners, providing insights into protein-protein interaction networks. Photo-affinity labeling probes can be used to covalently modify the target protein, facilitating its identification and characterization. researchgate.net The development of N-aryl-2H-indazoles as a new class of fluorophores with large Stokes shifts highlights their potential in biological imaging applications. nih.gov

Table 2: Applications of this compound Derivatives as Chemical Tools

| Application | Description | Example |

| Chemical Probes | Selective modulation of a protein's function to study its biological role. researchgate.net | An optimized derivative used to inhibit a specific kinase in cells. |

| Fluorescent Probes | Visualization of the target protein's location and dynamics within a cell. | A fluorescently tagged derivative for live-cell imaging. |

| Affinity Probes | Isolation and identification of the target protein and its binding partners. | A biotinylated derivative for pull-down assays. |

| Photo-affinity Probes | Covalent labeling of the target protein for identification and structural studies. | A derivative with a photo-reactive group for crosslinking to its target. |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonyl-linked carbons (δ ~125–135 ppm).

- IR Spectroscopy : S=O stretching vibrations at ~1150–1300 cm⁻¹ confirm sulfonyl group incorporation.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 285.06).

- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities .

How can researchers design in vitro assays to evaluate the kinase inhibition activity of this compound derivatives?

Advanced Research Question

- Enzyme Assays : Use recombinant kinases (e.g., EGFR or CDK2) with ATP analogs and fluorogenic substrates. Measure IC₅₀ values via fluorescence quenching.

- Cellular Assays : Monitor phosphorylation levels of downstream targets (e.g., ERK1/2) in cancer cell lines using Western blotting.

- Control Experiments : Include positive controls (e.g., staurosporine) and validate specificity via kinase profiling panels .

What computational strategies are effective for modeling the binding interactions of this compound with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets. Prioritize hydrogen bonding with backbone amides (e.g., Met793 in EGFR).

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD <2.0 Å).

- QSAR Models : Corlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide derivative design .

How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Advanced Research Question

Contradictions often arise from assay variability (e.g., cell line specificity or endpoint measurements). Strategies include:

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 μM).

- Dose-Response Curves : Validate potency trends with full IC₅₀ determinations.

- Orthogonal Assays : Confirm anti-proliferative effects via MTT and clonogenic assays .

What methodologies are used to establish structure-activity relationships (SAR) for this compound derivatives?

Basic Research Question

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the benzene or indazole rings.

- Biological Screening : Test analogs against a panel of kinases or cancer cell lines.

- Statistical Analysis : Use multivariate regression to identify critical physicochemical parameters (e.g., logP, polar surface area) .

How does tautomerism in the indazole core affect the stability and reactivity of this compound?

Advanced Research Question

The 2H-indazole tautomer is stabilized by resonance with the sulfonyl group, as shown by X-ray crystallography in osmium complexes . Tautomeric shifts alter nucleophilic reactivity: the 2H-form favors electrophilic substitution at N1, while the 1H-form reacts at C3. Stability studies (NMR in DMSO-d₆) show tautomer ratios depend on solvent polarity and temperature .

What green chemistry approaches can be applied to the synthesis of this compound?

Advanced Research Question

- Catalysis : Replace traditional acids with Bi(OTf)₃, reducing waste and reaction time .

- Solvent Optimization : Use ethanol-water mixtures instead of DCM or THF.

- Microwave-Assisted Synthesis : Achieve 80% yield in 30 minutes vs. 4 hours under reflux .

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

Crystallization difficulties arise from conformational flexibility and poor solubility. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.